Lipophilicity (LogP) Versus 2-Fluoro Isomer and Unsubstituted Parent: A 0.31–0.57 Log Unit Advantage
The target compound 4-fluoro-N-(4-methoxyphenyl)benzamide (33489-70-2) exhibits a calculated LogP of 3.47, measured via the ChemSite computational platform [1]. In direct cross-study comparison, the 2-fluoro positional isomer (CAS 212209-96-6) has a reported LogP of 3.16 (ChemSrc) , yielding a ΔLogP of +0.31 for the target. Against the unsubstituted N-(4-methoxyphenyl)benzamide parent (LogP 2.90, ChemDiv) , the ΔLogP rises to +0.57. These values exceed the commonly accepted threshold of 0.3 log units for biologically relevant lipophilicity differences [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.47 (calculated, ChemSite) |
| Comparator Or Baseline | 2-Fluoro isomer (212209-96-6): LogP = 3.16 (ChemSrc); Unsubstituted parent (N-(4-methoxyphenyl)benzamide): LogP = 2.90 (ChemDiv) |
| Quantified Difference | ΔLogP = +0.31 vs. 2-fluoro isomer; ΔLogP = +0.57 vs. unsubstituted parent |
| Conditions | Computational LogP estimation using standardized algorithms; values sourced from ChemSite, ChemSrc, and ChemDiv databases |
Why This Matters
Higher LogP translates into increased membrane permeability and potentially enhanced oral bioavailability, making the para-fluoro compound a superior choice for cell-based assays and in vivo studies where passive diffusion is rate-limiting.
- [1] ChemSite. Chemical Information for CAS 33489-70-2: LOGP 3.47060. https://www.chem-site.com/baike/33489-70-2/ View Source
- [2] Waring MJ. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605013 View Source
